Mevaldic acid

Übersicht

Beschreibung

Mevalonic acid (MVA) is a key organic compound in biochemistry . The carboxylate anion of mevalonic acid, which is the predominant form in biological environments, is known as mevalonate and is of major pharmaceutical importance . It is very soluble in water and polar organic solvents .

Synthesis Analysis

Mevalonic acid is synthesized from acetyl-CoA through the action of three enzymes: acetoacetyl-CoA thiolase, 3-hydroxy-3-methylglutaryl-CoA synthase, and HMG-CoA reductase . A study has shown the synthesis of mevalonate and isoprene from fructose and syngas (H2, CO2, and CO) and the conversion of mevalonate to isoprene .

Molecular Structure Analysis

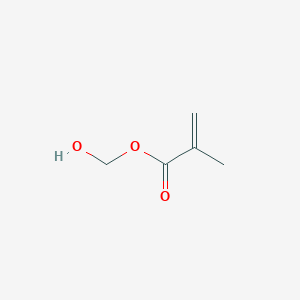

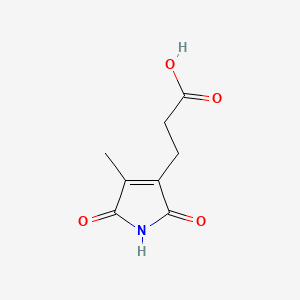

The molecular formula of Mevaldic acid is C6H10O4 . It has an average mass of 146.141 Da and a monoisotopic mass of 146.057907 Da .

Chemical Reactions Analysis

In enzymology, a mevaldate reductase is an enzyme that catalyzes the chemical reaction ®-mevalonate + NAD + ⇌ mevaldate + NADH + H + . Thus, the two substrates of this enzyme are ®-mevalonate and NAD + , whereas its 3 products are mevaldate, NADH, and H + .

Physical And Chemical Properties Analysis

Mevalonic acid is very soluble in water and polar organic solvents . It exists in equilibrium with its lactone form, called mevalonolactone, that is formed by internal condensation of its terminal alcohol and carboxylic acid functional groups .

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity and Metabolic Roles

- Enzyme Catalysis : Mevaldic acid is reduced to isomeric mevalonic acids by a specific enzyme in rat liver. This enzyme, unaffected by several inhibitors, suggests a unique enzymatic pathway with a broad pH optimum. The reduction of mevaldic acid is important for producing biologically active isomers, which are then converted into terpenol pyrophosphates or utilized as substrates for mevalonic kinase. These processes hint at significant metabolic roles for mevaldic acid (Knauss, Brodie, & Porter, 1962).

Stereospecificity in Biochemical Reactions

- Stereospecific Hydrogen Transfer : Research shows that hydrogen is transferred from the A side of the pyridine ring of NADPH in dehydrogenase-catalyzed reductions involving mevaldic acid. This indicates a specific stereospecificity in biochemical reactions where mevaldic acid is involved (Dugan & Porter, 1971).

Physicochemical Properties

- Mevalonic Acid Dehydrogenase : An enzyme catalyzing the reduction of mevaldic acid to mevalonic acid has been purified and studied. Understanding the properties of this enzyme can offer insights into the role of mevaldic acid in liver metabolism (Nakamura & Greenberg, 1961).

Molecular Biosynthesis

- Role in Cholesterol Biosynthesis : The 3-hydroxy-3-methylglutaryl coenzyme A reductase enzyme, a key player in mammalian hepatic cholesterol biosynthesis, utilizes mevaldic acid in a two-step reduction process. This underscores the integral role of mevaldic acid in cholesterol and possibly other sterol biosyntheses (Beedle, Munday, & Wilton, 1972).

Novel Applications in Drug Design

- HMG-CoA Reductase Inhibitor Development : Research has focused on designing new classes of HMG-CoA reductase inhibitors, using mevaldic acid as a key component. This highlights the potential application of mevaldic acid in developing cholesterol-lowering drugs (Barth et al., 1990).

Plant Metabolism and Growth

- Metabolism in Plants : Studies have explored how mevalonic acid, a product of mevaldic acid metabolism, is utilized in plants like Xanthium strumarium. Understanding this metabolism is crucial for insights into plant growth and development (Bledsoe, 1978).

Post-Translational Modifications in Cells

- Cellular Protein Modification : Mevaldic acid metabolism leads to post-translational incorporation of isoprenoids into specific cell proteins, demonstrating its crucial role in cellular function and regulation (Schmidt, Schneider, & Glomset, 1984).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

There is a growing interest in the use of microbial fermentation for the generation of high-demand, high-purity chemicals using cheap feedstocks in an environmentally friendly manner . The ability of C. ljungdahlii to grow mixotrophically also enables the recapture, should there be sufficient reducing equivalents available, of the CO2 released upon glycolysis, potentially increasing the mass yield of product formation .

Eigenschaften

IUPAC Name |

3-hydroxy-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCYSIIDJAVQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mevaldic acid | |

CAS RN |

541-07-1 | |

| Record name | 3-Hydroxy-3-methyl-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevaldic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVALDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76J110U2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.